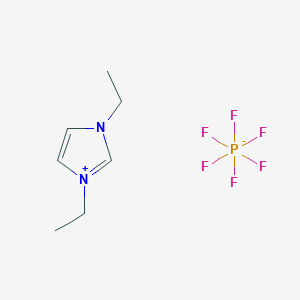

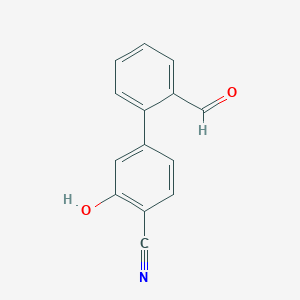

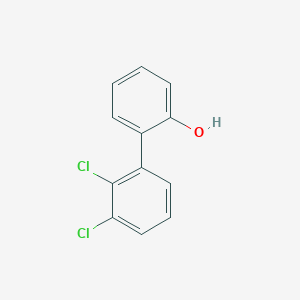

![molecular formula C12H22N2O2 B6320345 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 579500-30-4](/img/structure/B6320345.png)

8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane

Overview

Description

8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 226.168127949 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Contamination and Remediation

1,4-Dioxane, a structurally related compound to "8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane," has been identified as an emerging water contaminant. Its physical and chemical characteristics allow for extensive migration in groundwater, leading to widespread contamination of drinking water supplies. Remediation efforts have been challenged by its persistence, necessitating the development of alternative removal approaches. Research emphasizes the need for additional studies on human health effects, environmental fate, and effective treatment technologies (Godri Pollitt et al., 2019).

Controlled Release Materials for Groundwater Treatment

The application of controlled release materials (CRMs) offers a novel approach for the long-term remediation of recalcitrant organic pollutants in groundwater. CRMs can sustain the delivery of treatment reagents over extended periods, potentially overcoming issues like back diffusion and tailing common in contaminated aquifer remediation. This innovative strategy is still under development, with a focus on optimizing the release mechanisms and assessing the environmental impact of these materials (O’Connor et al., 2018).

Medicinal Chemistry and Drug Development

In medicinal chemistry, piperidine and its analogs, including "this compound," are explored for their potential as therapeutic agents. Piperidine structures serve as a backbone for developing compounds with various pharmacological activities, including antineoplastic (cancer-fighting) properties. These molecules are studied for their ability to induce apoptosis, generate reactive oxygen species, and affect mitochondrial functions in cancer cells, suggesting their potential as drug candidates (Hossain et al., 2020).

Synthesis of N-Heterocycles

The synthesis of N-heterocycles, such as piperidines and pyrrolidines, using tert-butanesulfinamide highlights the importance of piperidine structures in creating molecules with significant biological activity. These methodologies provide access to a wide range of structurally diverse compounds that are relevant in both natural product synthesis and the development of therapeutic drugs. The review covers advances in asymmetric synthesis techniques that utilize piperidine derivatives for constructing complex molecular architectures (Philip et al., 2020).

Antimicrobial and Antitubercular Activity

Piperazine, a structural relative of "this compound," has been reviewed for its anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. Compounds containing the piperazine moiety have shown promising results against both drug-susceptible and drug-resistant strains of tuberculosis. This review emphasizes the structure-activity relationship (SAR) of piperazine-based compounds, underlining their potential as a basis for developing new anti-tuberculosis medications (Girase et al., 2020).

Mechanism of Action

Target of Action

The primary target of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane is Liver carboxylesterase 1 . This enzyme plays a crucial role in the metabolism of drugs and xenobiotics.

Mode of Action

The exact interaction between 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4It’s suggested that the compound may interact with the active site of the enzyme, potentially altering its function .

Pharmacokinetics

The pharmacokinetic properties of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4General properties such as absorption, distribution, metabolism, and excretion (adme) would be crucial in determining its bioavailability .

Properties

IUPAC Name |

8-piperidin-4-yl-1,4-dioxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-5-13-6-2-11(1)14-7-3-12(4-8-14)15-9-10-16-12/h11,13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUURVVHHMYYXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC3(CC2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401235012 | |

| Record name | 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579500-30-4 | |

| Record name | 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579500-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

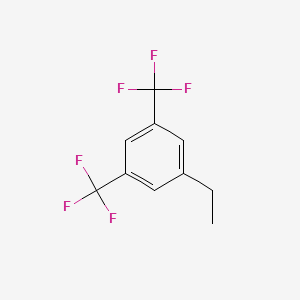

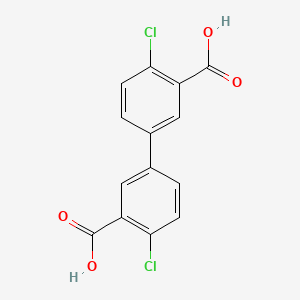

![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]pentan-1-one](/img/structure/B6320313.png)